molecular formula C19H20N2O2S B263768 N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide

N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide

Cat. No. B263768
M. Wt: 340.4 g/mol
InChI Key: VRTBTRLTIJVUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide, also known as BZTA, is a chemical compound that belongs to the class of benzothiazepines. This compound is of great interest to the scientific community due to its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide is not fully understood. However, it is believed to act on the GABAergic system and modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and physiological effects:
N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and an increase in relaxation. N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide has also been found to increase the levels of serotonin and dopamine in the brain, which leads to an improvement in mood.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide may have some side effects that could interfere with the results of certain experiments.

Future Directions

There are several future directions for research on N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide. One area of interest is the development of more potent analogs of N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide that have improved efficacy and reduced side effects. Another area of interest is the investigation of the potential use of N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Finally, the mechanism of action of N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide needs to be further elucidated to better understand its effects on the brain and body.
In conclusion, N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide is a promising chemical compound that has potential use in the treatment of various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations for lab experiments, future research may lead to the development of more potent analogs with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide involves the reaction of N-benzyl-N-methylacetamide with 2-amino-4-oxo-3,4,5,6-tetrahydrobenzo[b][1,4]thiazepine in the presence of a catalyst. The yield of this reaction is around 70%.

Scientific Research Applications

N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. N-benzyl-N-methyl-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide has also been found to be effective in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.

properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetamide

InChI

InChI=1S/C19H20N2O2S/c1-21(12-14-7-3-2-4-8-14)18(22)11-15-13-24-17-10-6-5-9-16(17)20-19(15)23/h2-10,15H,11-13H2,1H3,(H,20,23)

InChI Key

VRTBTRLTIJVUMQ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CC2CSC3=CC=CC=C3NC2=O

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC2CSC3=CC=CC=C3NC2=O

Origin of Product

United States

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